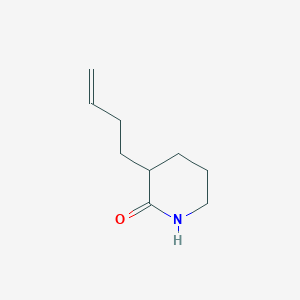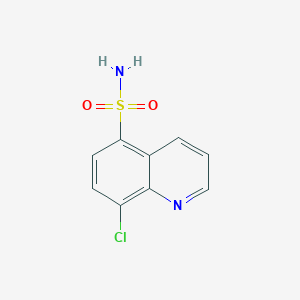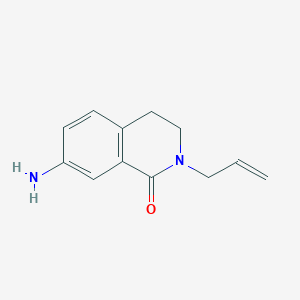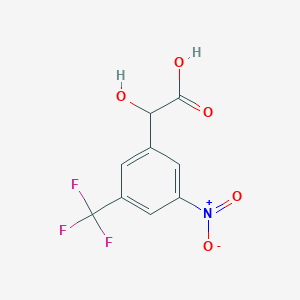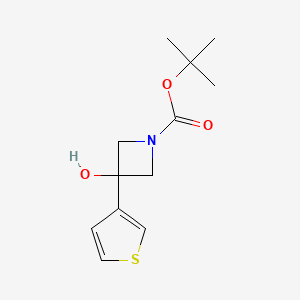
Tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features a thiophene ring, which is a sulfur-containing aromatic ring. The presence of both the azetidine and thiophene rings in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like triphosgene or phosgene under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling. These reactions typically involve a halogenated thiophene derivative and a boronic acid or stannane derivative.
Protection and Functionalization: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality. This can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the tert-butyl protecting group, typically using strong acids like trifluoroacetic acid.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Removal of the tert-butyl group to yield the free carboxylic acid.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-3-(piperidin-4-yl)azetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-hydroxypropionate
Uniqueness
Tert-butyl 3-hydroxy-3-(thiophen-3-yl)azetidine-1-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities or material properties.
Properties
Molecular Formula |
C12H17NO3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-thiophen-3-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H17NO3S/c1-11(2,3)16-10(14)13-7-12(15,8-13)9-4-5-17-6-9/h4-6,15H,7-8H2,1-3H3 |
InChI Key |
DEMYGHNRAUNNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CSC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


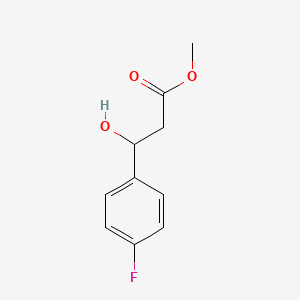
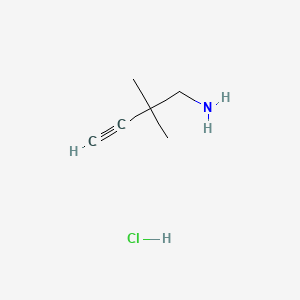
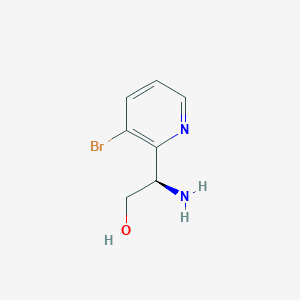
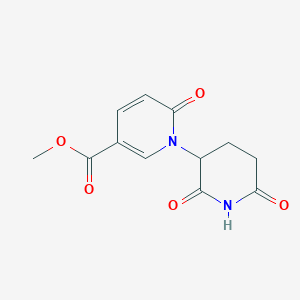
![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)
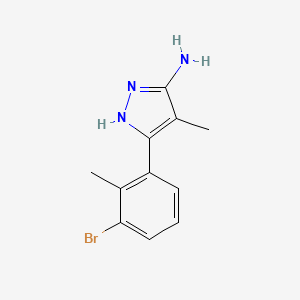
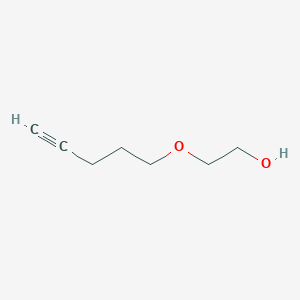
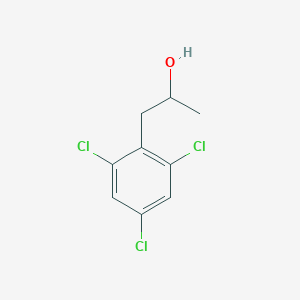
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
